molecular formula C14H10FNO4 B6398553 4-(4-Fluoro-3-methylphenyl)-2-nitrobenzoic acid CAS No. 1261970-56-2

4-(4-Fluoro-3-methylphenyl)-2-nitrobenzoic acid

Cat. No.: B6398553
CAS No.: 1261970-56-2
M. Wt: 275.23 g/mol
InChI Key: KDEDPAYTXFZMNM-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methylphenyl)-2-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoro group and a methyl group on the phenyl ring, as well as a nitro group on the benzoic acid moiety

Properties

IUPAC Name

4-(4-fluoro-3-methylphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-8-6-9(3-5-12(8)15)10-2-4-11(14(17)18)13(7-10)16(19)20/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEDPAYTXFZMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689322
Record name 4'-Fluoro-3'-methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261970-56-2
Record name 4'-Fluoro-3'-methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-methylphenyl)-2-nitrobenzoic acid typically involves a multi-step process. One common method is the nitration of 4-(4-Fluoro-3-methylphenyl)benzoic acid. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group onto the benzoic acid ring.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Fluoro-3-methylphenyl)-2-nitrobenzoic acid may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methylphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide.

    Esterification: The carboxylic acid group can be esterified with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol.

    Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid as a catalyst.

Major Products Formed

    Reduction: 4-(4-Fluoro-3-methylphenyl)-2-aminobenzoic acid.

    Substitution: 4-(4-Methoxy-3-methylphenyl)-2-nitrobenzoic acid.

    Esterification: Methyl 4-(4-Fluoro-3-methylphenyl)-2-nitrobenzoate.

Scientific Research Applications

4-(4-Fluoro-3-methylphenyl)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features. It may serve as a ligand in biochemical assays.

    Medicine: Research into its potential pharmacological properties is ongoing. It may be investigated for its anti-inflammatory or antimicrobial activities.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methylphenyl)-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro and methyl groups may influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

4-(4-Fluoro-3-methylphenyl)-2-nitrobenzoic acid can be compared with other similar compounds, such as:

    4-(4-Fluoro-3-methylphenyl)benzoic acid: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    4-(4-Fluoro-3-methylphenyl)-2-aminobenzoic acid: Contains an amino group instead of a nitro group, leading to different pharmacological properties.

    4-(4-Methoxy-3-methylphenyl)-2-nitrobenzoic acid: The methoxy group may alter the compound’s electronic properties and reactivity compared to the fluoro group.

The uniqueness of 4-(4-Fluoro-3-methylphenyl)-2-nitrobenzoic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

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